molecular formula C24H32N2O2 B1671549 Eprazinone CAS No. 10402-90-1

Eprazinone

Cat. No. B1671549
CAS RN: 10402-90-1
M. Wt: 380.5 g/mol
InChI Key: BSHWLCACYCVCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eprazinone, also known by trade names Eftapan, Isilung, and Mucitux, is a mucolytic and bronchospasm relieving drug . It has been marketed in many European countries, but not in the US or United Kingdom . Indications include acute and chronic bronchitis, cough, rhinitis, and asthma .


Synthesis Analysis

A novel process for the synthesis of Eprazinone hydrochloride has been developed . This process starts from cheap raw material acetophenone and is currently being evaluated for the commercial manufacturing of eprazinone hydrochloride .


Molecular Structure Analysis

Eprazinone has a molecular formula of C24H32N2O2 . Its average mass is 380.532 g/mol and its monoisotopic mass is 380.246378278 .


Chemical Reactions Analysis

The reaction for the synthesis of Eprazinone was monitored by TLC and the formation of phenacyl bromide was observed, which was confirmed by NMR and mass analysis . For in situ condensation of phenacyl bromide with 1-boc piperazine, potassium carbonate was added into the reaction mass .


Physical And Chemical Properties Analysis

Eprazinone has a density of 1.1±0.1 g/cm3 . Its boiling point is 503.9±50.0 °C at 760 mmHg and it has a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.3±3.0 kJ/mol and its flash point is 258.5±30.1 °C .

Scientific Research Applications

Efficacy in Treating Bronchitis

Eprazinone has been studied for its efficacy in treating bronchitis in children. In a study involving children with acute and chronic bronchitis, Eprazinone demonstrated significant mucolytic activity, aiding in the symptomatic treatment of these conditions (Rudkowski & Latoś, 1980).

Effect on Lung Surfactant Levels and Ion Transport

Research has shown that Eprazinone therapy improves pulmonary function and arterial pO2 in patients with chronic bronchitis. A study aimed to understand its mechanism of action found that Eprazinone alters lung surfactant levels in bronchoalveolar lavage fluid of rats and affects ion transport across canine tracheal epithelium. These findings suggest potential avenues for therapeutic effects of Eprazinone in respiratory conditions (Thrall et al., 1992).

Secretolytic and Antitussive Properties

Another study demonstrated the secretolytic and antitussive properties of Eprazinone, along with its ability to relieve pain in the bronchial system. This double-blind trial confirmed the marked efficacy of Eprazinone in improving pulmonary function (Spitzer, 1980).

Metabolism in Humans

Research on the metabolism of Eprazinone has identified various degradation products in human urine, indicating that Eprazinone undergoes diverse metabolic pathways in the human body. This study provides insights into the pharmacokinetics of Eprazinone (Toffel-Nadolny & Gielsdorf, 1981).

Interaction with Bronchial Mucins

A study highlighted Eprazinone's affinity for polyanionic bronchial mucins and suggested that it might modify the fibrillar structure of bronchial mucus. This unique mode of action differentiates Eprazinone from other mucolytic agents used clinically, offering a distinct therapeutic approach in treating bronchial hypersecretion (Degand, van der Loo, & Biserte, 1976).

Crystal Structure Analysis

The crystal structure of Eprazinone dihydrochloride has been elucidated, providing detailed insights into its molecular conformation. Understanding its structure aids in comprehending its interaction at the molecular level, which is crucial for its therapeutic application (Kim et al., 1991).

Safety And Hazards

Users are advised to avoid contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water .

properties

IUPAC Name

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22/h4-13,20,23H,3,14-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHWLCACYCVCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048336
Record name Eprazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eprazinone

CAS RN

10402-90-1
Record name Eprazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10402-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprazinone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprazinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eprazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eprazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPRAZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883YNL63WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Eprazinone
Reactant of Route 2
Reactant of Route 2
Eprazinone
Reactant of Route 3
Reactant of Route 3
Eprazinone
Reactant of Route 4
Reactant of Route 4
Eprazinone
Reactant of Route 5
Reactant of Route 5
Eprazinone
Reactant of Route 6
Reactant of Route 6
Eprazinone

Citations

For This Compound
265
Citations
Y Krautscheid, CJÅ Senning, SB Sartori… - Journal of Chemical …, 2014 - ACS Publications
Neurokinin receptors (NKRs) have been shown to be involved in many physiological processes, rendering them promising novel drug targets, but also making them the possible cause …
Number of citations: 16 pubs.acs.org
T Yamamura, T Ohta, T Taira, Y Ogawa, Y Sakai… - International journal of …, 2009 - Elsevier
We investigated the advantages of an external lubrication technique for tableting. A newly developed external lubricating system was applied to tableting in a rotary tablet press using …
Number of citations: 70 www.sciencedirect.com
P Toffel-Nadolny, W Gielsdorf - Arzneimittel-forschung, 1981 - europepmc.org
After oral application of 3-[4-(beta-ethoxyphenethyl)-1-piperazinyl]-2-methylpropiophenone dihydrochloride (eprazinone, Eftapan) together with the unchanged drug, five degradation …
Number of citations: 11 europepmc.org
W Spitzer - Fortschritte der Medizin, 1980 - europepmc.org
The excellent properties of the new substance eprazinone-dihydrochloride (Eftapan) was demonstrated in a double-blind trial. This agent showed marked secretolytic and bronchial …
Number of citations: 5 europepmc.org
K Tanabe, H Tsuboi, H Maejima, S Arai… - Dermatology Online …, 2005 - escholarship.org
… A fixed erythema without lasting pigmentation is attributed to eprazinone … eprazinone hydrochloride. We report a case of a nonpigmented fixed drug eruption due to eprazinone …
Number of citations: 1 escholarship.org
RS Thrall, MM Cloutier, L Guernsey… - Experimental lung …, 1992 - Taylor & Francis
… of action of eprazinone is unknown. In … eprazinone resides in its ability to influence either the surfactant system or ion transport. In normal rats treated daily with oral doses of eprazinone, …
Number of citations: 5 www.tandfonline.com
Z Rudkowski, T Latos - Padiatrie und Padologie, 1980 - europepmc.org
This study should demonstrate the efficiency of a new bronchosecretolytic substance, Eprazinone, in therapy of acute and chronic bronchitis with children. The following groups of …
Number of citations: 1 europepmc.org
M Faber, OM Maucher, R Stengel… - Der Hautarzt; Zeitschrift …, 1984 - europepmc.org
A drug eruption with subcorneal pustulation is presented, occurring in a patient during treatment with eprazinone. The biopsy of the initial lesions showed changes as in pustulosis …
Number of citations: 1 europepmc.org
E Kim, H Song, CS Yun, HS Shin - Bulletin of the Korean Chemical …, 1991 - koreascience.kr
The crystal structure of eprazinone dihydrochloride, $ C_ {24} H_ {32} N_2O_2 $${\cdot} $ 2HCl, has been determined from 2102 independent reflections collected on an automated …
Number of citations: 0 koreascience.kr
K Taoya - Rinsho Hoshasen;(Japan), 1977 - osti.gov
Discussion was made of the antitussive effects of Eprazinone hydrochloride (Resplen) on radiation-induced inflammation of the upper respiratory tract in 15 cases irradiated after an …
Number of citations: 2 www.osti.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.